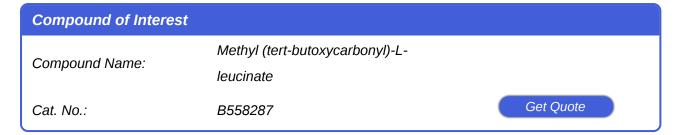


An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-leucine Methyl Ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-leucine methyl ester (Boc-L-Leu-OMe), a critical building block in synthetic peptide chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its relevance in significant biological pathways.

Core Compound Data

N-(tert-Butoxycarbonyl)-L-leucine methyl ester is a derivative of the amino acid L-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester protecting the carboxylic acid. These modifications prevent unwanted side reactions during peptide synthesis and enhance solubility in organic solvents.[1]

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for N-(tert-Butoxycarbonyl)-L-leucine methyl ester.



Property	Value	Reference
Molecular Weight	245.32 g/mol	[1][2]
Molecular Formula	C12H23NO4	[1][2]
Appearance	Colorless to light yellow liquid	[1][3]
CAS Number	63096-02-6	[2]
Density	0.991 g/mL at 25 °C	[1]
Boiling Point	205 °C	[1]
Melting Point	147-149 °C	[1]
HPLC Purity	99.11%	[3]
Optical Rotation	-5.4° (c=1g/100mL, CHCl₃, 20°C, 589nm)	[3]
Storage	2-8 °C for long-term storage	[1]

Experimental Protocols Synthesis of N-(tert-Butoxycarbonyl)-L-leucine Methyl Ester

This protocol is based on a general procedure for the esterification of amino acids followed by N-protection.

Part 1: Synthesis of L-leucine methyl ester hydrochloride

This step converts the native amino acid into its methyl ester hydrochloride salt.

- Materials: L-leucine, Methanol (MeOH), Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[4].
- Procedure:
 - Suspend L-leucine (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).



- Slowly add thionyl chloride (3.0 eq.) or TMSCl (2.0 eq.) dropwise to the suspension.[5]
- Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or stir at room temperature for 12-24 hours if using TMSCI.[4][5]
- Monitor the reaction completion using thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-leucine methyl ester hydrochloride. This product is often used in the next step without further purification.

Part 2: N-Boc Protection

This step introduces the Boc protecting group to the amino group of the newly formed methyl ester.

- Materials: L-leucine methyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
- Procedure:
 - Dissolve the crude L-leucine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
 - Cool the solution to 0 °C in an ice bath.
 - Add sodium bicarbonate (3.0 eq.) to the solution, followed by the slow addition of di-tertbutyl dicarbonate (1.0 eq.).[5]
 - Allow the reaction to warm to room temperature and stir for 10-12 hours.
 - Remove the volatile organic solvents in vacuo.
 - Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 times).
 - Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-Butoxycarbonyl)-L-leucine methyl



ester.[5]

If necessary, purify the final product using silica gel column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Leu-OMe is a valuable reagent for solution-phase peptide synthesis. However, the Boc-protected amino acid (Boc-L-Leu-OH) is a cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized workflow for a single coupling cycle in Boc-SPPS.

Materials: Boc-protected amino acid (e.g., Boc-L-leucine), resin (e.g., Merrifield or PAM resin), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), coupling agents (e.g., HBTU, HATU).

Procedure:

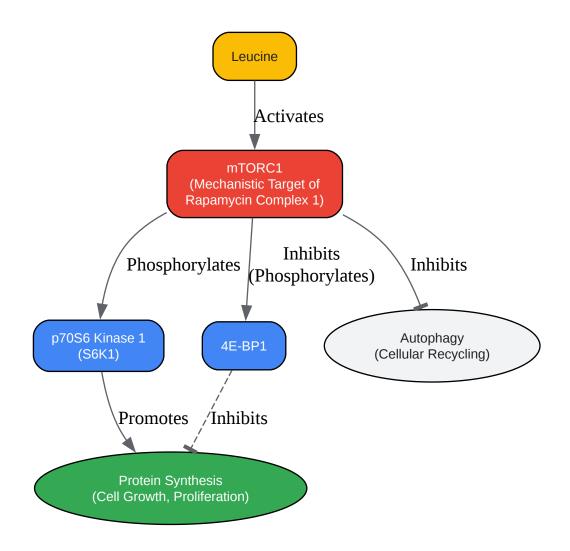
- Resin Preparation: Swell the resin in an appropriate solvent like DCM.
- Deprotection: Remove the Boc protecting group from the resin-bound peptide chain by treating it with a solution of TFA in DCM (typically 25-50%). This exposes a free amine group.
- Neutralization: Neutralize the resulting TFA salt with a base, such as a solution of DIEA in DCM, to yield the free amine.[6]
- Coupling: Activate the next Boc-protected amino acid (in this case, Boc-L-leucine) with a coupling agent and add it to the resin to form a new peptide bond.
- Washing: Wash the resin extensively to remove excess reagents and byproducts. This
 cycle is repeated to elongate the peptide chain.

Mandatory Visualizations Boc-SPPS Workflow

The following diagram illustrates a single cycle of the Boc Solid-Phase Peptide Synthesis (SPPS) process.







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